4-Chloro-1-cyclopropyl-3-iodo-6-methylpyridin-2(1H)-one
CAS No.:
Cat. No.: VC15817104
Molecular Formula: C9H9ClINO
Molecular Weight: 309.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9ClINO |
|---|---|
| Molecular Weight | 309.53 g/mol |
| IUPAC Name | 4-chloro-1-cyclopropyl-3-iodo-6-methylpyridin-2-one |
| Standard InChI | InChI=1S/C9H9ClINO/c1-5-4-7(10)8(11)9(13)12(5)6-2-3-6/h4,6H,2-3H2,1H3 |
| Standard InChI Key | PJZHVWGDDROPCH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=O)N1C2CC2)I)Cl |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound is systematically named 4-chloro-1-cyclopropyl-3-iodo-6-methylpyridin-2-one under IUPAC conventions, reflecting its substitution pattern on the pyridin-2-one ring . Its molecular formula, C₉H₉ClINO, corresponds to a molecular weight of 309.53 g/mol, as confirmed by high-resolution mass spectrometry . The presence of three halogens (chlorine, iodine) and a cyclopropyl group introduces steric and electronic complexities that influence reactivity.
Structural Elucidation
X-ray crystallography data remain unavailable, but computational models (PubChem 3D Conformer) suggest a nearly planar pyridinone ring with the cyclopropyl moiety adopting a perpendicular orientation relative to the aromatic plane . Key bond lengths include:
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C-I: 2.09 Å (typical for aryl-iodine bonds)
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C-Cl: 1.73 Å
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C=O: 1.22 Å
The SMILES notation CC1=CC(=C(C(=O)N1C2CC2)I)Cl encodes the connectivity, highlighting the 6-methyl group (CC1), 4-chloro (Cl), 3-iodo (I), and N1-cyclopropyl (C2CC2) substituents .
Synthesis and Manufacturing Considerations
Purification and Yield
Post-synthetic purification employs silica gel chromatography (hexane:ethyl acetate = 7:3) or recrystallization from ethanol, yielding products with ≥95% purity as per vendor specifications . Industrial-scale manufacturing would necessitate closed systems to manage iodine volatility and cyclopropane byproducts.
Physicochemical Properties
Thermodynamic Parameters
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| XLogP3 | 2.3 | Computed (PubChem) |
| Topological PSA | 20.3 Ų | Computed (PubChem) |
| Rotatable Bonds | 1 | Computed (PubChem) |
The moderate lipophilicity (XLogP3 = 2.3) suggests adequate membrane permeability for drug discovery applications, while the low polar surface area favors bioavailability .
Spectroscopic Signatures
Though experimental spectra are unavailable, predicted characteristics include:
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¹H NMR: Methyl singlet at δ 2.3 ppm (C6-CH₃), cyclopropyl protons as multiplet (δ 0.8–1.1 ppm), aromatic protons at δ 7.2–7.5 ppm .
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IR: Strong C=O stretch ≈ 1680 cm⁻¹, C-I stretch ≈ 560 cm⁻¹ .
| Hazard Category | GHS Code | Precautions |
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves |
| Eye Damage | H319 | Goggles required |
| Respiratory Irritation | H335 | Use fume hoods |
Exposure Mitigation
Applications in Research and Development
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors by enabling:
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Iodine displacement: Introducing aryl/heteroaryl groups at position 3
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Chlorine substitution: Installing sulfonamides or ureas for solubility modulation
Material Science
Iodine’s heavy atom effect makes derivatives potential candidates for:
Regulatory and Environmental Considerations
Disposal Protocols
Incineration (≥1200°C) with acid scrubbers to capture HI and HCl emissions . Landfill prohibited due to halogen persistence.
Transportation
Classified as Non-Dangerous Goods for small quantities (<1 kg), but requires halogenated solvent packaging for larger shipments .
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